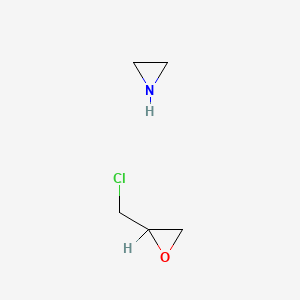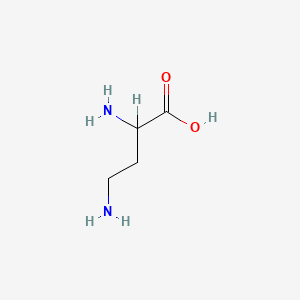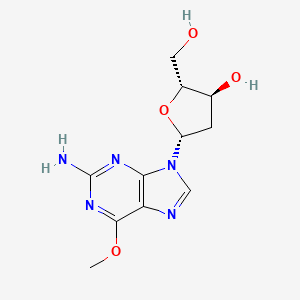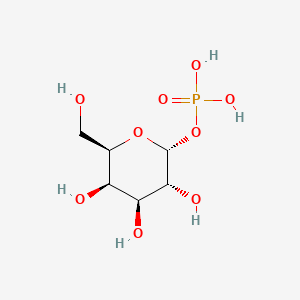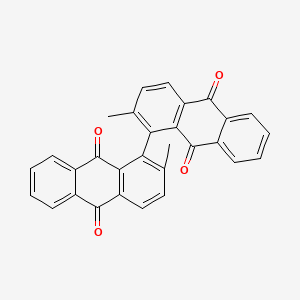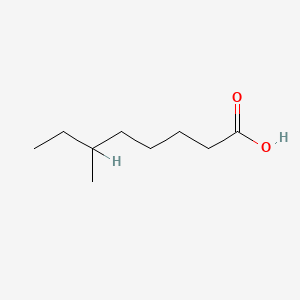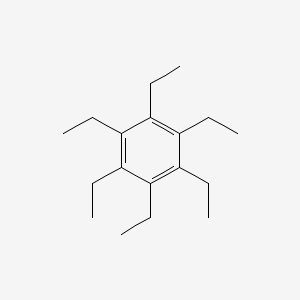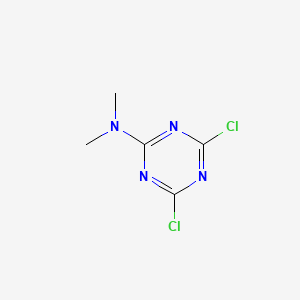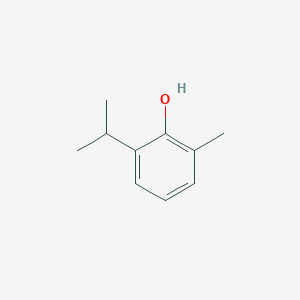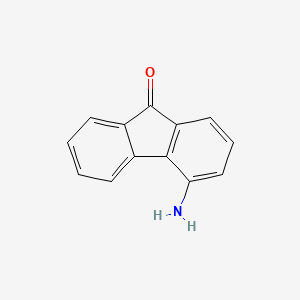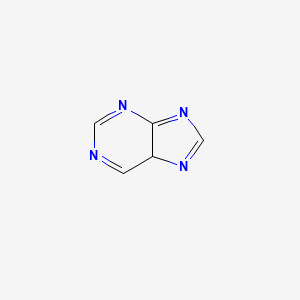
5H-purine
Descripción general
Descripción
5H-purine, also known as purine, is a heterocyclic aromatic organic compound that consists of two rings (pyrimidine and imidazole) fused together . It is water-soluble and gives its name to the wider class of molecules, purines, which include substituted purines and their tautomers . They are the most widely occurring nitrogen-containing heterocycles in nature .
Synthesis Analysis
The supply of purines is provided by two pathways: the salvage pathway and de novo synthesis . Purine de novo synthesis (PDNS) activity varies during the cell cycle, representing an important source of purines, especially for rapidly dividing cells . A detailed study of PDNS is lacking due to analytical reasons and the commercial unavailability of the compounds .
Molecular Structure Analysis
The purine molecular structure consists of fused pyrimidine and imidazole rings . Purines are main pieces that conform the structure of nucleic acids which rule the inheritance processes . They also work as metabolic intermediates in different cell functions and as messengers in the signaling pathways throughout cellular communication .
Chemical Reactions Analysis
Purines support purinergic transmission throughout tissues and species . They act as endogenous ligands that bind to and activate plasmalemmal purinoceptors, which mediate extracellular communication referred to as “purinergic signalling” . Purinergic signalling is cross-linked with other transmitter networks to coordinate numerous aspects of cell behavior such as proliferation, differentiation, migration, apoptosis, and other physiological processes critical for the proper function of organisms .
Physical And Chemical Properties Analysis
Physical characteristics that can be applied to purine include color, turbidity (transparency), smell (odor), pH (acidity – alkalinity), and density . Many of these characteristics are notable and identifiable by vision alone, but some require laboratory testing .
Aplicaciones Científicas De Investigación
Neurological and Glial Cell Effects
5H-purine, a form of purine nucleotides, is significant in neuroscience. In the nervous system, purines mediate neurotransmission and induce changes in cell metabolism, structure, and function. They stimulate DNA incorporation in astrocytes and microglia and induce apoptosis through cell-surface receptors and uptake mechanisms. Purines also enhance the production of neurotrophic factors and are involved in axonal growth. Their trophic effects are evident in conditions like brain trauma and Alzheimer's disease, suggesting their potential in clinical applications for memory enhancement and neural repair (Rathbone et al., 1999).
RNA Interference (RNAi)
5H-purine structures are relevant in RNAi, specifically in small interfering RNAs (siRNAs). Chemical modifications at the 5′-end of the siRNA guide strand, including 5H-purine analogs, can enhance siRNA activity, crucial for both research and therapeutic applications. These modifications improve interactions with AGO2 and target cleavage activity, highlighting the importance of 5H-purine in siRNA-based drug development (Shinohara et al., 2020).
Antidepressant Agent Development
5H-purine derivatives have been studied as potential antidepressant agents. Compounds like 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione showed promising results in preliminary pharmacological studies for their antidepressant effects. These findings underscore the potential of 5H-purine derivatives in developing new antidepressant medications (Zagórska et al., 2016).
Asymmetric Synthesis and Biological Activity
5H-purine and its derivatives play a crucial role in asymmetric synthesis, offering a pathway to create optically pure compounds. These purine and pyrimidine bases are key in synthesizing chiral nucleotides, which are significant in studying physiologically active compounds. The development of these chiral purines and pyrimidines opens avenues for further research in biological activities and medicinal chemistry (Wang & Chen, 1999).
Purine Receptor Ligands and Pharmacological Evaluation
5H-purine fragments are integral in developing ligands for various receptors, such as 5-HT(1A). These derivatives show high affinity and selectivity, making them potential candidates for treating neurological disorders. Their pharmacological evaluation demonstrates their effectiveness in pre- and postsynaptic receptor antagonism, which is vital for understanding their therapeutic potential (Jurczyk et al., 2004).
Purine Riboswitch Binding
The purine riboswitch, found in Gram-positive bacteria, regulates mRNA expression in response to adenine or guanine. Studies have shown that 5H-purine derivatives can specifically bind to the adenine-responsive RNA element. This binding characterizes purines' role in genetic regulation and highlights their potential in developing new antibacterial strategies (Gilbert, Mediatore, & Batey, 2006).
Lymphocyte Function and Purine Nucleotidase Activity
In medical immunology, purine 5'-nucleotidase activity in lymphocytes is significantly lower in patients with primary hypogammaglobulinemia. This suggests that 5'-nucleotidase, which is involved in purine transfer across cell membranes, is essential for normal lymphocyte function. The study of this enzyme activity in relation to purines provides insights into immune system dysfunctions and potential therapeutic targets (Johnson et al., 1977).
Glioma Cell Proliferation
In cancer research, extracellular purines have been found to induce proliferation in human glioma cell lines. This highlights the signaling role of purines in cancer cell growth and opens up possibilities for targeting purine pathways in cancer therapies (Morrone et al., 2003).
Direcciones Futuras
Purines and their derivatives, most notably adenosine and ATP, are the key molecules controlling intracellular energy homeostasis and nucleotide synthesis . Pathological deregulation of purinergic signalling contributes to various diseases including neurodegeneration, rheumatic immune diseases, inflammation, and cancer . Therefore, understanding the molecular mechanisms of purinergic signalling provides new and exciting insights into the treatment of human diseases .
Propiedades
IUPAC Name |
5H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXKAFPOCZVZIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC2=NC=NC21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328144 | |
| Record name | 5H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5H-purine | |
CAS RN |
273-24-5 | |
| Record name | 5H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



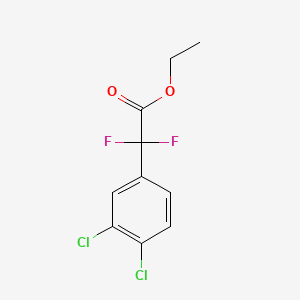
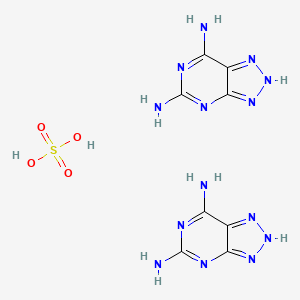
![2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B1594029.png)
